Cas no 857174-65-3 (3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride)

3-[(Prop-2-en-1-yl)amino]propanoic acid hydrochloride is a functionalized amino acid derivative featuring a reactive allylamine group and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The hydrochloride salt enhances its stability and solubility, facilitating handling in aqueous and polar solvent systems. This compound is particularly useful in peptide modification, polymer chemistry, and as a building block for bioactive molecules due to its bifunctional reactivity. Its structural features enable selective conjugation and further derivatization, supporting applications in drug discovery and material science. The product is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial processes.
3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride structure
857174-65-3 structure
Product Name:3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride
CAS No:857174-65-3
MF:C6H12ClNO2
MW:165.617980957031
CID:5462313
Update Time:2025-05-20

3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride
    • Inchi: 1S/C6H11NO2.ClH/c1-2-4-7-5-3-6(8)9;/h2,7H,1,3-5H2,(H,8,9);1H
    • InChI Key: HDLPYRPZZYBJQH-UHFFFAOYSA-N
    • SMILES: C(NCC=C)CC(=O)O.Cl

3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride Pricemore >>

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Additional information on 3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride

Comprehensive Overview of 3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride (CAS No. 857174-65-3)

3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride (CAS No. 857174-65-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique allylamino and carboxylic acid functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, which includes a propanoic acid backbone modified with an allylamine moiety, makes it particularly valuable for applications in drug discovery and material science.

Recent trends in scientific literature highlight the growing interest in 3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride due to its potential role in the development of small-molecule therapeutics. Researchers are exploring its utility in designing enzyme inhibitors and receptor modulators, particularly in the context of neurodegenerative diseases and metabolic disorders. The compound's hydrochloride salt form enhances its solubility, a critical factor for in vitro and in vivo studies.

From a synthetic chemistry perspective, CAS No. 857174-65-3 is often utilized in peptide mimetics and conjugation reactions. Its allyl group offers reactivity for click chemistry applications, aligning with the current demand for bioorthogonal reactions in bioconjugation. This property has made it a subject of interest in targeted drug delivery systems, where precise molecular modifications are essential.

The compound's relevance extends to green chemistry initiatives, as researchers seek sustainable methods for its synthesis. Questions frequently searched in academic databases include: "How to synthesize 3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride?" and "What are the applications of allylamino derivatives in medicine?" These queries reflect the compound's dual role as a research tool and a therapeutic precursor.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 857174-65-3, ensuring high purity for experimental use. Stability studies under varying pH and temperature conditions are also critical, given its potential formulation in pharmaceutical products. The compound's logP and pKa values are frequently analyzed to predict its bioavailability and membrane permeability.

In the context of AI-driven drug discovery, 3-[(prop-2-en-1-yl)amino]propanoic acid hydrochloride has been featured in molecular docking simulations. Its structural features are leveraged to model interactions with protein targets, addressing contemporary challenges like antibiotic resistance and cancer therapy. This aligns with the broader scientific community's focus on computational chemistry and high-throughput screening.

Regulatory considerations for CAS 857174-65-3 emphasize compliance with Good Laboratory Practice (GLP) and REACH guidelines. While not classified as hazardous under standard protocols, proper handling procedures are recommended to maintain its integrity. The compound's Material Safety Data Sheet (MSDS) provides detailed instructions for storage, typically recommending ambient temperature and desiccated conditions.

Future research directions may explore the compound's utility in nanotechnology and biomaterials, particularly for tissue engineering scaffolds. Its bifunctional nature allows for crosslinking applications, a property increasingly relevant in 3D bioprinting innovations. As the scientific community continues to investigate 857174-65-3, its role in advancing precision medicine is expected to expand.

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